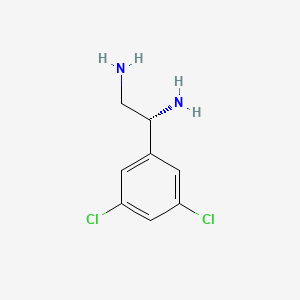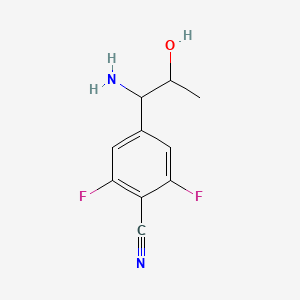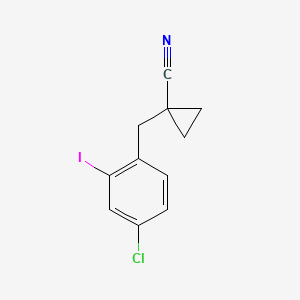
Dimethyl2-(1,3-Dithiole)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(1,3-Dithiole)phosphonate can be synthesized through the reaction of 1,3-dithiol-2-one with dimethyl phosphite under specific conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Dimethyl 2-(1,3-Dithiole)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert gas conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(1,3-Dithiole)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
Dimethyl 2-(1,3-Dithiole)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Dimethyl 2-(1,3-Dithiole)phosphonate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metals and other substrates . These interactions are crucial for its role in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(1,3-Dithiol-2-ylidene)phosphonate
- Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate
Uniqueness
Dimethyl 2-(1,3-Dithiole)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes and its reactivity make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H11O3PS2 |
|---|---|
Poids moléculaire |
214.2 g/mol |
Nom IUPAC |
2-dimethoxyphosphoryl-1,3-dithiolane |
InChI |
InChI=1S/C5H11O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h5H,3-4H2,1-2H3 |
Clé InChI |
IKMWQJFOJQJJJM-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1SCCS1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)



![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)

